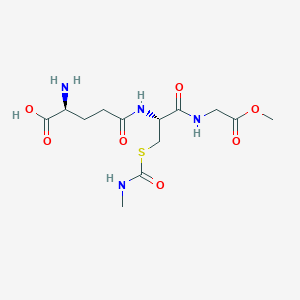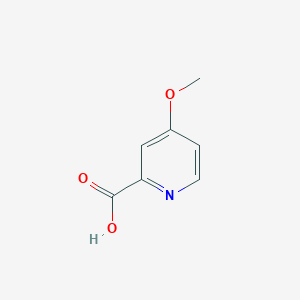
4-Methoxypicolinic acid
Übersicht
Beschreibung
4-Methoxypicolinic acid is a chemical compound with the molecular formula C7H7NO3 . It has an average mass of 153.135 Da and a monoisotopic mass of 153.042587 Da .
Molecular Structure Analysis
The molecular structure of 4-Methoxypicolinic acid consists of 7 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The compound has a density of 1.3±0.1 g/cm3 .
Physical And Chemical Properties Analysis
4-Methoxypicolinic acid has a boiling point of 331.0±22.0 °C at 760 mmHg, a vapour pressure of 0.0±0.8 mmHg at 25°C, and an enthalpy of vaporization of 60.5±3.0 kJ/mol . It also has a flash point of 154.0±22.3 °C and an index of refraction of 1.550 .
Wissenschaftliche Forschungsanwendungen
However, “4-Methoxypicolinic acid” is a chemical compound that can be used in various research applications . For example, it has been mentioned as a specialty product for proteomics research applications . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
In the context of sensing applications, while “4-Methoxypicolinic acid” itself may not be directly involved, boronic acids, which have similar structures, are increasingly utilized in diverse areas of research, including various sensing applications .
In separation technologies, membrane-based separation technologies have developed rapidly in various fields, including water treatment, gas separation, biomedicine, biotechnology, chemical manufacturing, and separation process integration .
As for the development of therapeutics, therapeutic proteins have emerged as a promising treatment option for various diseases, particularly cancer, cardiovascular disease, diabetes, and others .
Conductive Polymers
Compounds like “4-Methoxypicolinic acid” could potentially be used in the development of conductive polymers. For instance, poly(3,4-ethylenedioxythiophene) (PEDOT) is a conductive polymer used in applications such as transparent electrodes, hole injecting layers, or thermoelectric materials for room-temperature applications .
Proteomics Research
“4-Methoxypicolinic acid” has been mentioned as a specialty product for proteomics research applications . Proteomics is the large-scale study of proteins, particularly their structures and functions.
Chemical Synthesis
“4-Methoxypicolinic acid” could be used as a reagent in chemical synthesis, given its specific chemical structure .
Pharmaceutical Research
Given its chemical structure, “4-Methoxypicolinic acid” could potentially be used in pharmaceutical research for the development of new drugs .
Material Science
“4-Methoxypicolinic acid” could potentially be used in material science for the development of new materials with specific properties .
Environmental Science
“4-Methoxypicolinic acid” could potentially be used in environmental science for the study of chemical processes in the environment .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-5-2-3-8-6(4-5)7(9)10/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELRAKDBDJRXST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365985 | |
| Record name | 4-Methoxypicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxypicolinic acid | |
CAS RN |
29082-91-5 | |
| Record name | 4-Methoxypicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxypyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





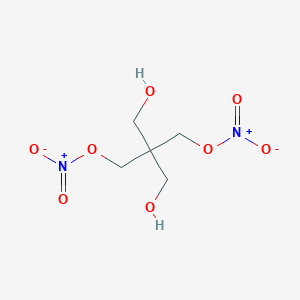

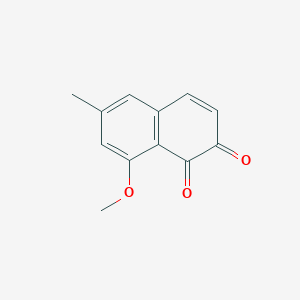
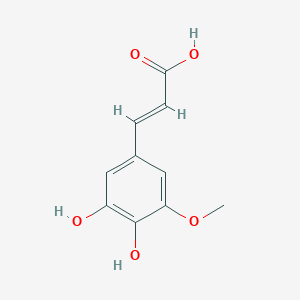
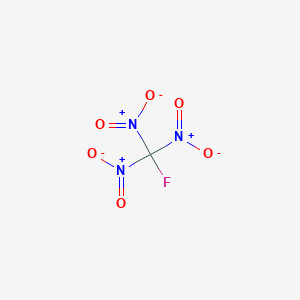

![1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI)](/img/structure/B157244.png)


![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)

